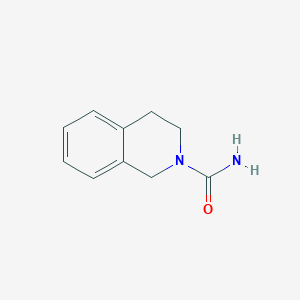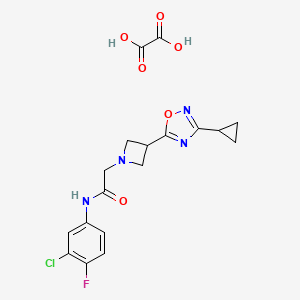
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is a compound with the CAS Number: 70746-04-2 . It is a part of the large group of natural products known as isoquinoline alkaloids, specifically the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The IUPAC name of this compound is 3,4-dihydro-2 (1H)-isoquinolinecarboxamide . Its InChI Code is 1S/C10H12N2O/c11-10 (13)12-6-5-8-3-1-2-4-9 (8)7-12/h1-4H,5-7H2, (H2,11,13) and the InChI key is NCOFBBARJYKKNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 . It is a powder with a melting point of 165-169°C .Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide, also known as THIQ, is a secondary amine with the chemical formula C₉H₁₁N. It belongs to the isoquinoline alkaloids family and plays a crucial role in various natural products and therapeutic lead compounds .
Biological Activities of THIQ Analogues
THIQ-based natural and synthetic compounds exhibit a wide range of biological activities. Let’s explore some of these fascinating applications:
a. Antiproliferative Tubulin Inhibition: THIQ derivatives have been investigated as reagents in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds act as antiproliferative agents by inhibiting tubulin, a protein essential for cell division and growth .
b. Neurodegenerative Disorders: THIQ analogs have garnered significant attention due to their potential in treating neurodegenerative disorders. These compounds may modulate neuronal function, protect against oxidative stress, and enhance neuroprotection .
c. Infective Pathogens: THIQ-based compounds exhibit diverse activities against infective pathogens. Their antimicrobial properties make them promising candidates for combating bacterial, viral, and fungal infections .
d. Mechanism of Action: The exact mechanisms underlying THIQ’s biological effects are still under investigation. However, researchers believe that interactions with specific receptors, enzymes, and cellular pathways contribute to their diverse activities .
Synthetic Strategies
Constructing the core THIQ scaffold involves several synthetic strategies. Researchers employ methods such as cyclization, reduction, and functional group transformations to access novel THIQ analogs with potent biological activity .
Safety and Hazards
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide primarily targets the central nervous system, specifically interacting with dopamine receptors. These receptors play a crucial role in regulating mood, cognition, and motor functions. By binding to these receptors, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can modulate neurotransmitter release and neuronal activity, which is essential for its therapeutic effects .
Mode of Action
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide interacts with dopamine receptors by mimicking the structure of natural neurotransmitters. This interaction leads to the activation or inhibition of these receptors, depending on the specific subtype targeted. As a result, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can either enhance or suppress dopamine signaling, leading to changes in neuronal excitability and neurotransmitter release .
Biochemical Pathways
The action of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide affects several biochemical pathways, including the dopaminergic and serotonergic pathways. By modulating dopamine receptor activity, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide influences downstream signaling cascades such as the cAMP pathway and the phosphatidylinositol pathway. These pathways are involved in various cellular processes, including gene expression, synaptic plasticity, and neuronal survival .
Pharmacokinetics
The pharmacokinetics of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is rapidly absorbed into the bloodstream and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide .
Result of Action
At the molecular level, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide’s action results in altered neurotransmitter levels and receptor activity. This leads to changes in synaptic transmission and neuronal communication. At the cellular level, these effects can enhance or inhibit neuronal excitability, depending on the specific receptors and pathways involved. Consequently, 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can influence mood, cognition, and motor functions .
Action Environment
The efficacy and stability of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, while high temperatures may lead to degradation. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide, impacting its overall efficacy .
: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFBBARJYKKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)
![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)
![2-[[1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2632622.png)
![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)
![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)
![Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride](/img/structure/B2632629.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)

![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)
![N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2632633.png)
![N-(4-fluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2632640.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2632641.png)
